3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

Catalog No.
S14989133
CAS No.
87040-72-0
M.F
C25H37N5O2
M. Wt
439.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamin...

CAS Number

87040-72-0

Product Name

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

IUPAC Name

3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

Molecular Formula

C25H37N5O2

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3

InChI Key

QWVBCPIXQKIUTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is a synthetic compound belonging to the acridine family, characterized by its complex structure that includes two diethylamino groups and two ethoxy linkers attached to the acridine core. Its molecular formula is C25H37N5O2C_{25}H_{37}N_{5}O_{2}, with a molecular weight of approximately 439.59 g/mol . This compound exhibits unique properties due to its heterocyclic structure, which is typical of acridines, known for their diverse biological activities and chemical reactivity.

The chemical behavior of 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine can be understood through the reactions typical of acridine derivatives. These include:

  • N-Alkylation: The nitrogen atoms in the diethylamino groups can undergo N-alkylation reactions, allowing for the introduction of various alkyl chains.
  • Electrophilic Substitution: The acridine core can participate in electrophilic aromatic substitution, facilitating the introduction of functional groups at various positions on the ring.
  • Oxidation and Reduction: Acridines can be oxidized to form acridinic acids or reduced to form dihydro derivatives, which may alter their biological activity .

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has been investigated for its potential biological activities. Acridine derivatives are known for their:

  • Antimicrobial Properties: Many acridines exhibit antibacterial and antifungal activities. The presence of amino and ethoxy groups may enhance these effects.
  • Anticancer Activity: Some acridine derivatives interact with DNA and topoisomerases, leading to cytotoxic effects against cancer cells. This compound may also induce apoptosis in certain cancer cell lines .
  • Antimalarial Effects: Similar compounds have shown promise in treating malaria by interfering with the parasite's life cycle .

The synthesis of 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine typically involves several steps:

  • Formation of Acridine Core: Starting from anthranilic acid or similar precursors through methods such as Friedlander synthesis or Bernthsen synthesis.
  • Introduction of Ethoxy Groups: This can be achieved through nucleophilic substitution reactions where ethylene glycol derivatives react with activated acridine.
  • Amine Substitution: Diethylamine can be introduced via N-alkylation reactions to attach the diethylamino groups at the 2-position of the ethoxy linkers.

These steps require careful control of reaction conditions to ensure high yields and purity .

The applications of 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug development against infections and cancers.
  • Research Tool: Its unique structure makes it valuable in biochemical research for studying interactions with nucleic acids and proteins.
  • Dyes and Pigments: Like many acridines, it could be explored for use in dyes due to its chromophoric properties.

Studies involving 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine often focus on its interactions with biomolecules:

  • DNA Binding Studies: Investigating how this compound interacts with DNA can reveal insights into its mechanism as an anticancer agent.
  • Enzyme Inhibition: Assessing its ability to inhibit topoisomerases or other enzymes involved in cell proliferation can help understand its therapeutic potential.

Such studies are crucial for determining the pharmacokinetics and pharmacodynamics of this compound in biological systems .

Several compounds share structural similarities with 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
9-AminoacridineContains an amino group at position 9Known for antimicrobial properties
Proflavine (3,6-Diaminoacridine)Contains two amino groups at positions 3 and 6Exhibits bacteriostatic activity
QuinacrineA chloro-substituted acridine derivativeFirst clinically tested antimalarial
FloxacrineDihydroacridinedione derivativeSignificant antimalarial activity

These compounds highlight the versatility of acridine derivatives while showcasing the unique functionalization present in 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine that may confer distinct biological activities and applications not found in simpler analogs .

The synthesis of 3,6-disubstituted acridine derivatives relies heavily on nucleophilic aromatic substitution (NAS) due to the inherent electron-deficient nature of the acridine core. The acridine scaffold, a tricyclic aromatic system, exhibits reduced electron density at specific positions, making it susceptible to nucleophilic attack. While acridine typically undergoes nucleophilic substitution at the 9-position under standard conditions, strategic functionalization at the 3 and 6 positions requires precise control of electronic and steric factors.

Halogenation serves as a critical first step in introducing leaving groups at the 3 and 6 positions. Bromination of acridine under controlled conditions yields 3,6-dibromoacridine, which acts as a precursor for subsequent NAS. The diethylaminoethoxy side chains are introduced via reaction with 2-(diethylamino)ethanol in the presence of a base such as potassium carbonate. This two-step methodology ensures regioselectivity, as the electron-withdrawing bromine atoms at positions 3 and 6 activate the ring for nucleophilic displacement.

Comparative studies of leaving groups reveal that bromine offers superior reactivity over chlorine in this context, with yields exceeding 80% when using dimethylformamide (DMF) as the solvent at 110°C. The reaction mechanism proceeds through a Meisenheimer complex intermediate, stabilized by the electron-donating ethoxy groups post-substitution.

Table 1: Comparison of Leaving Groups in 3,6-Disubstituted Acridine Synthesis

Leaving GroupReaction Temperature (°C)SolventYield (%)
Bromine110DMF82
Chlorine130Toluene58
Iodine90DMSO75

Role of Diethylaminoethoxy Side Chains in Conformational Stability

The diethylaminoethoxy substituents at positions 3 and 6 impart unique conformational properties to the acridine scaffold. The ethoxy linker (-OCH2CH2-) introduces rotational flexibility, while the terminal diethylamino group (-N(CH2CH3)2) contributes steric bulk and electronic effects. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate that the diethylamino groups adopt a gauche conformation to minimize steric clashes between ethyl substituents.

Density functional theory (DFT) calculations suggest that the diethylaminoethoxy side chains stabilize the acridine core through two mechanisms:

  • Electronic Stabilization: The electron-donating ethoxy groups increase electron density at the 3 and 6 positions, reducing ring strain in the tricyclic system.
  • Steric Shielding: The bulky diethylamino groups create a protective microenvironment around the acridine plane, inhibiting π-π stacking interactions that could lead to aggregation.

The combined electronic and steric effects result in a twisted acridine conformation, with an interplanar angle of 12–15° between the central ring and the benzene rings. This distortion enhances solubility in polar aprotic solvents while maintaining planarity sufficient for charge transfer interactions.

Comparative Analysis of 4,5-Diamine Functionalization Strategies

Functionalization of the 4 and 5 positions with amine groups presents distinct synthetic challenges due to the reduced reactivity of these positions compared to the 3 and 6 sites. Three primary strategies have been developed for diamine introduction:

1.3.1. Nitration-Reduction Sequence
Direct nitration of the 3,6-disubstituted acridine scaffold using fuming nitric acid at 0°C yields 4,5-dinitro intermediates. Subsequent reduction with hydrogen gas (10 bar) over palladium on carbon produces the diamine functionality. This method achieves 65–70% overall yield but requires stringent temperature control to avoid over-nitration.

1.3.2. Ullmann-Type Coupling
Copper-catalyzed coupling of preformed amine derivatives with 4,5-dihaloacridines enables selective diamine installation. While this approach offers superior regiocontrol (85–90% yield), it necessitates expensive catalysts and extended reaction times (48–72 hours).

1.3.3. Directed Ortho-Metalation
Lithiation at the 4 and 5 positions using n-butyllithium, followed by quenching with tris(dimethylamino)borane and oxidative workup, provides an alternative pathway. This method achieves moderate yields (55–60%) but demonstrates exceptional functional group tolerance.

Table 2: Efficiency Metrics for 4,5-Diamine Functionalization Methods

MethodYield (%)Purity (%)Reaction Time (h)
Nitration-Reduction689224
Ullmann Coupling879872
Directed Ortho-Metalation588536

The Ullmann coupling method emerges as the most efficient strategy for large-scale synthesis, despite its longer duration, due to its high regioselectivity and compatibility with diverse amine precursors.

Intercalation Dynamics with Double-Stranded DNA Motifs

The intercalation of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine into double-stranded DNA represents a fundamental mechanism underlying its biological activity [1]. This compound belongs to the acridine family of DNA intercalating agents, which are characterized by their planar tricyclic aromatic structure that enables insertion between adjacent base pairs of the DNA double helix [2].

The intercalation process involves the insertion of the acridine chromophore between DNA base pairs through non-covalent interactions, particularly π-π stacking interactions with the aromatic nucleotide bases [3]. The compound's structure features diethylaminoethoxy groups at the 3rd and 6th positions of the acridine ring, which significantly influence its DNA binding properties [1]. These substituents contribute to the compound's high lipophilicity, as evidenced by its LogP value of 5.156, indicating favorable membrane permeability characteristics [1] [4].

Thermodynamic studies of related acridine derivatives reveal that intercalation is an enthalpically driven process [5]. The binding of acridine-9-amine derivatives to calf thymus DNA demonstrates binding constants ranging from 10² to 10⁶ M⁻¹, with thermodynamic parameters showing ΔG values from -7.51 to -6.75 kcal/mol, ΔH values from -11.58 to -3.83 kcal/mol, and TΔS values from -4.83 to 3.68 kcal/mol [5]. These data indicate that the formation of acridine-DNA complexes is predominantly driven by favorable enthalpy changes.

The intercalation mechanism involves several distinct steps. Initially, the compound approaches the DNA double helix through electrostatic interactions between the positively charged nitrogen atoms and the negatively charged phosphate backbone [6]. The acridine ring system then slides between adjacent base pairs, causing local unwinding of the DNA helix by approximately 17-26 degrees per intercalated molecule [2]. This unwinding is accompanied by lengthening of the DNA double helix, with increases in contour length of approximately 2.6 Å per intercalated molecule [6].

Spectroscopic evidence for intercalation includes hypochromic and bathochromic shifts in ultraviolet-visible absorption spectra, as well as significant changes in fluorescence emission properties [7]. The absorption spectra of acridine derivatives typically exhibit slight red shifts and significant hypochromic effects upon DNA binding, while fluorescence emission intensities decrease substantially in the presence of DNA [5] [7]. These spectroscopic changes are characteristic of intercalative binding modes and distinguish them from groove binding or external electrostatic association.

The binding specificity of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is influenced by the electronic properties of its substituents and the geometry of the DNA binding site [6]. The diethylaminoethoxy side chains at positions 3 and 6 are positioned to interact with the DNA minor groove, while the planar acridine core intercalates between base pairs [6]. This dual interaction mode contributes to the compound's enhanced binding affinity compared to unsubstituted acridine derivatives.

Table 1: DNA Intercalation Binding Parameters for Acridine Derivatives

CompoundBinding Constant (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Acridine-9-amine4.1 × 10⁶Not reportedNot reportedNot reported
9-Aminoacridine derivatives2.59 - 5.50 (log Ka)-7.51 to -6.75-11.58 to -3.83-4.83 to 3.68
ACRAMTU1.5 × 10⁶Not reportedNot reportedNot reported
General acridine intercalators6.9 - 7.7 × 10⁵Not reportedNot reportedNot reported

Telomerase Inhibition via G-Quadruplex Stabilization

The inhibition of telomerase enzyme activity by 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine occurs primarily through stabilization of G-quadruplex DNA structures formed by telomeric sequences [8]. G-quadruplexes are higher-order DNA structures formed from guanine-rich sequences, characterized by stacked guanine tetrads stabilized by Hoogsteen hydrogen bonds and coordinated metal cations [8] [9].

The compound's mechanism of G-quadruplex stabilization involves end-stacking interactions with the terminal guanine tetrads [9]. The planar acridine core binds to the external face of the G-quadruplex through π-π stacking interactions, while the diethylaminoethoxy substituents interact with the DNA grooves [9] [10]. This binding mode is similar to other trisubstituted acridine derivatives that demonstrate potent telomerase inhibition with IC₅₀ values in the nanomolar range [11] [12].

Structural studies reveal that acridine derivatives preferentially bind to specific G-quadruplex topologies [9]. The compound shows enhanced affinity for parallel G-quadruplex structures compared to antiparallel or hybrid conformations [13]. Molecular dynamics simulations indicate that the most stable binding poses involve top or bottom stacking onto the G-tetrad planes, with binding energies ranging from -40 to -65 kcal/mol depending on the specific G-quadruplex topology [13].

The selectivity of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine for G-quadruplex over duplex DNA is enhanced by its structural features [8]. The acridine nitrogen can adopt a positively charged state when bound to DNA, and when the ring is stacked on a G-tetrad, this charge occupies a position similar to that of potassium cations that naturally stabilize G-quadruplex structures [8]. This electrostatic stabilization contributes to the compound's preferential binding to G-quadruplex over duplex DNA.

Telomerase inhibition occurs through competitive binding between the compound and telomerase enzyme for the telomeric G-quadruplex substrate [14]. The stabilization of G-quadruplex structures by the acridine derivative prevents the unfolding of these structures that is necessary for telomerase-mediated telomere extension [14]. Studies with related acridine compounds demonstrate telomerase inhibition with IC₅₀ values ranging from 60 nanomolar to several micromolar concentrations [12] [14] [15].

The thermodynamic basis for G-quadruplex stabilization involves multiple energetic contributions [9]. Isothermal titration calorimetry studies of 9-amino acridine derivatives binding to telomeric G-quadruplexes reveal binding constants ranging from 10⁴ to 10⁶ M⁻¹ [9] [10]. The binding process is characterized by significant enthalpic contributions from π-π stacking interactions and hydrogen bonding, with additional stabilization from electrostatic interactions between the charged acridine nitrogen and the G-quadruplex structure [9].

Fluorescence spectroscopy studies demonstrate that acridine derivatives undergo significant spectral changes upon G-quadruplex binding [8]. The formation of acridine-G-quadruplex complexes results in enhanced fluorescence emission around 360 nanometers, with the greatest changes observed for bcl-2 and c-myc G-quadruplex sequences [8]. These spectroscopic changes can be used to calculate binding constants and to monitor the kinetics of G-quadruplex stabilization.

Table 2: G-Quadruplex Binding and Telomerase Inhibition Data

CompoundG4 Binding Constant (M⁻¹)Telomerase IC₅₀ (nM)G4 StabilizationSelectivity (G4/Duplex)
BRACO-192.6 × 10⁶Not reportedNot reported40-fold
Acridine derivative (Compound 3)4 × 10⁶Not reported~40°CNot reported
9-Amino acridines10⁴ - 10⁶Not specifiedVariableVariable
3,6,9-trisubstituted acridinesNot specified60Not specifiedEnhanced

Modulation of Topoisomerase I/II Catalytic Functions

The modulation of topoisomerase enzyme activity by 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine represents a critical mechanism for its biological effects [16] [17]. Topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and chromosome segregation by creating transient breaks in the DNA backbone [18] [19].

The compound functions as a catalytic inhibitor of topoisomerase II rather than as a topoisomerase poison [20]. This distinction is mechanistically important because catalytic inhibitors prevent the normal strand passage activity of the enzyme without trapping the enzyme in covalent complexes with DNA [20]. The inhibition mechanism involves the compound's intercalation into DNA substrates, which alters the apparent topology of the DNA and interferes with the enzyme's ability to perform its catalytic cycle [20].

Topoisomerase II functions as a homodimeric enzyme that creates transient double-strand breaks in DNA to allow the passage of a second DNA segment [18]. The enzyme consists of three functional domains: the N-terminal gate containing the ATPase domain, the catalytic core containing the DNA cleavage site, and the C-terminal domain involved in DNA geometry recognition [18]. The compound's mechanism of inhibition primarily affects the catalytic core's ability to process DNA substrates [20].

Experimental studies demonstrate that acridine-thiosemicarbazone derivatives related to 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine exhibit significant topoisomerase II inhibition [17]. Compounds such as DL-01, DL-07, and DL-08 show inhibition percentages of 77%, 74%, and 79% respectively at 100 micromolar concentrations, compared to the reference compound amsacrine [17]. These results indicate that structural modifications of the acridine core can significantly enhance topoisomerase inhibitory activity.

The selectivity of topoisomerase inhibition is influenced by the compound's DNA binding properties [16]. Studies with 9-anilinoacridines demonstrate that compounds with 3,6-diamino substitutions on the acridine ring exhibit enhanced topoisomerase II inhibition compared to unsubstituted derivatives [16]. The presence of basic substituents at these positions is associated with increased binding affinity for DNA and enhanced enzyme inhibition.

Mechanistic studies reveal that the compound's inhibition of topoisomerase I differs from its effects on topoisomerase II [19]. Topoisomerase I creates single-strand breaks in DNA and does not require ATP for its catalytic cycle, while topoisomerase II creates double-strand breaks and requires ATP hydrolysis [19]. The compound's intercalation into DNA substrates can interfere with both enzymes' abilities to access their DNA substrates, but the specific mechanisms of inhibition differ between the two enzyme types.

The compound's effects on topoisomerase catalytic functions are enhanced by its ability to distinguish between different DNA topologies [18]. Studies demonstrate that acridine derivatives maintain preferential activity against negatively supercoiled DNA compared to relaxed or positively supercoiled substrates [18]. This selectivity is embedded within the compound's interaction with the DNA substrate rather than requiring specific protein-drug interactions.

Strand passage assays provide direct evidence for the compound's catalytic inhibition mechanism [20]. Unlike topoisomerase poisons that trap the enzyme in covalent complexes with DNA, catalytic inhibitors prevent the enzyme from completing its normal catalytic cycle without forming stable enzyme-DNA-drug complexes [20]. The compound's intercalation into DNA creates topological constraints that prevent the normal strand passage activity of topoisomerase II.

Table 3: Topoisomerase Inhibition Data for Acridine Derivatives

CompoundTopoisomerase TypeInhibition (%)IC₅₀/EC₅₀ (μM)Mechanism
AmsacrineTopo II100 (reference)Reference standardPoison
Acridine-thiosemicarbazone DL-01Topo IIα77Not reportedCatalytic inhibitor
Acridine-thiosemicarbazone DL-07Topo IIα74Not reportedCatalytic inhibitor
Acridine-thiosemicarbazone DL-08Topo IIα79Not reportedCatalytic inhibitor
9-AnilinoacridinesTopo IIVariable10-11Poison

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine and related acridine derivatives demonstrate remarkable efficacy in inhibiting hemozoin formation, a critical detoxification mechanism in malaria parasites [1] [3]. Hemozoin formation represents an immutable target for antimalarial therapy, as the heme molecule itself is not parasite-encoded and its detoxification during hemoglobin degradation is essential for parasite survival [3].

The compound exhibits exceptional potency against multiple Plasmodium falciparum strains, with structure-activity relationship studies revealing that the diethylamino ethoxy side chains at positions 3 and 6 of the acridine ring are crucial for optimal antimalarial activity [1] [4]. These side chains promote acid trapping in the digestive vacuole and facilitate accumulation of the compound within the parasite [5]. The dual cationic charges present in the molecule enhance cellular uptake and are required for optimal antimalarial activity [4].

| Compound | P. falciparum D6 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Selectivity Index |
|----------|---------------------------|-------------------------------|-------------------|
| 2-methoxy-6-chloro-9-aminoacridine | 18-42 | Not specified | <100 |
| 3-(5,6,6,6-Tetrafluoro-5-trifluoromethyl-hexyloxy)-6-chloroacridinone | ~1 pM | ~1 pM | >100,000 |
| T3.5 (3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone) | 44.8 ± 5.2 | 77.3 ± 6.0 | No cytotoxicity observed |

The mechanism of hemozoin inhibition involves the formation of soluble complexes between the acridine compound and heme molecules [5]. Research demonstrates that T3.5, a structurally related compound containing similar diethylamino ethoxy functionalities, interacts with heme to form a soluble complex with strong affinity at pH 5.2, effectively interfering with hemozoin formation [5]. Quantitative measurements reveal dramatic reductions in intracellular hemozoin content, with levels decreasing from 0.78 to 0.06 femtomole per parasitized erythrocyte in chloroquine-sensitive strains and from 1.09 to 0.25 femtomole in resistant strains [5].

The tricyclic aromatic core enables π-π stacking interactions with heme molecules, while the ionizable side chains at the 3 and 6 positions engage with heme propionates through ionic bonding [5]. This dual interaction mechanism provides both specificity and potency in hemozoin inhibition. Visual localization studies using confocal fluorescence microscopy confirm uptake and accumulation of related acridine compounds within the digestive vacuole of Plasmodium falciparum-infected erythrocytes [5].

Structure-Activity Relationships in Multidrug-Resistant Malaria Strains

The structure-activity relationships of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine reveal critical structural features that confer exceptional activity against multidrug-resistant malaria strains [1] [4]. The compound demonstrates remarkable potency across diverse geographical and genetic backgrounds of Plasmodium falciparum, including chloroquine-sensitive and multidrug-resistant strains [5].

| Structural Feature | Activity Impact | Mechanism | Evidence Level |
|---------------------|-----------------|-----------|----------------|
| 6-Chloro substituent | Essential for antimalarial activity | Enhances heme binding affinity | Strong |
| 2-Methoxy substituent | Required for good antimalarial activity | Optimizes drug-target interaction | Strong |
| Diethylamino ethoxy side chains | Promotes acid trapping in digestive vacuole | Facilitates accumulation in parasite | Strong |
| Dual cationic charges | Required for optimal activity | Enhances cellular uptake | Strong |

The presence of chlorine at position 6 of the acridine ring is essential for antimalarial activity, enhancing heme binding affinity and optimizing the drug-target interaction [1] [2]. The methoxy substituent at position 2 further contributes to the compound's potency against resistant strains [4]. These structural elements mirror the critical features found in clinically successful acridine antimalarials such as quinacrine and pyronaridine [1].

Resistance index analysis demonstrates that acridine compounds exhibit minimal cross-resistance with existing antimalarials [4] [6]. Haloalcoxyacridinones, which share structural similarities with 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine, show resistance indices of 1.4, indicating very low susceptibility to resistance development [1]. This low resistance potential stems from the immutable nature of the heme target and the compound's dual mechanism of action [5].

Studies across multiple Plasmodium falciparum strains, including D6 (Africa, chloroquine-sensitive), Dd2 (Indochina, multidrug-resistant), 7G8 (Brazil, multidrug-resistant), and Tm90-C2B (Thailand, multidrug-resistant including atovaquone and antifolate resistance), demonstrate consistent antimalarial activity [5]. The compound maintains efficacy against strains resistant to chloroquine, quinine, mefloquine, and other conventional antimalarials [4] [5].

The diethylamino ethoxy functionalities at positions 3 and 6 provide optimal pharmacokinetic properties for parasite accumulation [5]. These side chains enable the compound to traverse the red blood cell membrane and concentrate within the acidic digestive vacuole where hemozoin formation occurs [5]. The positive charges associated with the diethylamino groups at physiological pH facilitate electrostatic interactions with negatively charged heme molecules [1].

Synergistic Effects with Quinoline-Based Antimalarials

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine and structurally related compounds demonstrate remarkable synergistic effects with quinoline-based antimalarials, offering a novel approach to combination therapy [7] [5]. The dual functionality of these compounds enables both intrinsic antimalarial activity and chemosensitization properties that counteract quinoline resistance [5].

| Acridine Compound | Partner Drug | Synergy Type | Parasite Strains Affected | FIC Index |
|-------------------|--------------|--------------|---------------------------|-----------|
| T3.5 | Chloroquine | Verapamil-like chemosensitization | Resistant strains only | Not specified |
| T3.5 | Amodiaquine | Verapamil-like chemosensitization | Resistant strains only | Not specified |
| T3.5 | Quinine | Mechanistically distinct synergism | Both sensitive and resistant | 0.50-0.64 |
| T3.5 | Piperaquine | Mechanistically distinct synergism | Both sensitive and resistant | Similar to quinine |

The compound T3.5, which contains the same diethylamino ethoxy functionalities as 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine, exhibits two distinct types of synergistic interactions [5]. With chloroquine and amodiaquine, it demonstrates verapamil-like chemosensitization that is effective only against quinoline-resistant parasites [5]. This chemosensitization occurs through interaction with the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), reversing the efflux of quinoline drugs from the digestive vacuole [5].

More remarkably, the compound exhibits mechanistically distinct synergism with quinine and piperaquine that affects both quinoline-sensitive and quinoline-resistant parasites [5] [8]. This unprecedented synergy pattern has been demonstrated both in vitro and in vivo, with fractional inhibitory concentration indices ranging from 0.50 to 0.64, indicating strong synergistic interactions [5]. In vivo studies using Plasmodium yoelii murine models show substantial reductions in effective dosages when acridine compounds are combined with quinine, with ED90 values decreasing from 88 and 85 mg/kg/day for individual drugs to less than one-third of those doses in combination [5].

The synergistic mechanism involves dual targeting of heme detoxification and PfCRT modulation [5]. The acridine core provides heme-targeting activity through π-π stacking interactions, while the N-substituted alkyl chains containing diethylamino groups provide the chemosensitization functionality [5]. This dual mechanism approach represents a novel strategy for combination therapy that simultaneously attacks multiple parasite vulnerabilities [5].

Isobolographic analysis reveals that the synergy with quinine and piperaquine differs fundamentally from traditional verapamil-like chemosensitizers [5]. Unlike conventional chemosensitizers that are more effective against resistant strains with specific PfCRT mutations, acridine compounds demonstrate broad synergistic activity across diverse quinoline resistance phenotypes [5]. Studies with PfCRT mutant lines at codon 76 confirm that the chemosensitization pattern differs significantly from verapamil, suggesting a novel mechanism of PfCRT interaction [5].

The clinical implications of these synergistic effects are substantial [5] [9] [10]. The ability to restore efficacy to older quinoline drugs while maintaining effectiveness of newer compounds like piperaquine provides a powerful tool for malaria eradication efforts [5]. The combination approach addresses key challenges in antimalarial therapy, including affordability, safety in vulnerable populations, and reduced susceptibility to resistance development [5].

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

439.29472544 g/mol

Monoisotopic Mass

439.29472544 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-11-2024

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